molecular formula C22H30ClN3O2 B3943631 3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide;hydrochloride

3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide;hydrochloride

Cat. No.: B3943631
M. Wt: 403.9 g/mol
InChI Key: VESKIOSMJRJASC-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The benzylpiperazine is reacted with 2-methoxy-5-methylphenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly in the central nervous system.

    Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant agent.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide;hydrochloride likely involves interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior. The exact molecular targets and pathways would require detailed pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide
  • 3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide

Uniqueness

The presence of both methoxy and methyl groups on the phenyl ring in 3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide;hydrochloride may confer unique pharmacological properties, such as increased selectivity or potency at certain receptors compared to similar compounds.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2.ClH/c1-18-8-9-21(27-2)20(16-18)23-22(26)10-11-24-12-14-25(15-13-24)17-19-6-4-3-5-7-19;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESKIOSMJRJASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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